4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-2,1,3-BENZOTHIADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that features a benzodiazole and benzothiadiazole core structure
Preparation Methods
The synthesis of 4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, including the formation of the benzodiazole and benzothiadiazole rings, followed by the introduction of the sulfanyl and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-2,1,3-BENZOTHIADIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-2,1,3-BENZOTHIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-2,1,3-BENZOTHIADIAZOLE include:
- 4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BENZENE-1-CARBOXIMIDAMIDE
- 4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANOIC ACID
- 4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ANILINE
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-(1H-benzimidazol-2-ylsulfanyl)-4-(4-methylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S3/c1-23-8-10-24(11-9-23)29(25,26)15-7-6-14(16-17(15)22-28-21-16)27-18-19-12-4-2-3-5-13(12)20-18/h2-7H,8-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNCFDKSQXXZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=NSN=C23)SC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.